molecular formula C17H33NO3 B4553102 1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol

1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol

Cat. No.: B4553102
M. Wt: 299.4 g/mol
InChI Key: QKCAPMBOEMZZOE-UHFFFAOYSA-N
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Description

1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol is a useful research compound. Its molecular formula is C17H33NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.24604391 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Improved Singlet Oxygen Detection Sensitivity

2,2,6,6-Tetramethyl-4-piperidinol (TEMP), a related compound, has been utilized in a study to enhance singlet oxygen detection sensitivity in electron spin resonance (ESR) through incorporation into a hydroxypropyl methylcellulose (HPMC) film. This approach resulted in significantly increased ESR intensity, demonstrating TEMP's utility in advanced detection methods for singlet oxygen, which is crucial in various chemical and biological research areas. The diffusion of singlet oxygen into HPMC followed Fick's law, offering insights into the dynamics of singlet oxygen in such polymer matrices (Hosoya et al., 2018).

Efficient Oxidation of Primary Alcohols

Another research application involves using 2,2,6,6-Tetramethyl-1-piperidinyloxy, a derivative of the compound of interest, as a catalyst for the efficient oxidation of primary alcohols to aldehydes. This process occurs in a biphasic system without overoxidation to carboxylic acids, showcasing the compound's potential in selective chemical synthesis processes, especially for aliphatic, benzylic, and allylic alcohols (Einhorn et al., 1996).

Parkinson-like Neurologic Deficit Research

In neuroscientific research, a derivative, MMPP, has been linked to a Parkinson-like neurologic deficit in primates, akin to the effects observed with MPTP. This study illuminates the compound's impact on the central nervous system, offering a model for understanding Parkinson's disease and potential pathways for therapeutic intervention (Wilkening et al., 1986).

Synthesis of Cyclopropanone Equivalents

Research on cyclopropanone equivalents from 3-chloropropionic acid using 1-piperidino derivatives demonstrates the compound's versatility in synthetic chemistry. These equivalents are pivotal in forming various nucleophiles, highlighting the compound's role in developing synthetic methodologies (Wasserman & Dion, 1982).

Serine Protease Mimics

The compound has also been used in the study of serine protease mechanism-based mimics, providing direct evidence for a transition state bridge proton in stable potentials. This research offers deep insights into the enzymatic mechanisms mimicking the serine alcohol attack on peptide bonds, which is crucial for understanding protease function in biological systems (Bethencourt & Núñez, 2008).

Properties

IUPAC Name

1-(3-cyclopentyloxy-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3/c1-16(2)9-13(19)10-17(3,4)18(16)11-14(20)12-21-15-7-5-6-8-15/h13-15,19-20H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCAPMBOEMZZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC2CCCC2)O)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
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1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
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1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
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1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
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1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol
Reactant of Route 6
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1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.